REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:9]([CH:11]([CH2:14][CH3:15])[CH2:12]O)[CH3:10]>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O.O>[C:1]([O:8][CH2:12][CH:11]([CH2:14][CH3:15])[CH2:9][CH3:10])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
580.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)O
|
Name
|
|
Quantity
|
613.1 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CC
|
Name
|
tin oxalate
|
Quantity
|
0.34 g
|
Type
|
catalyst
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Once water separation
|
Type
|
CUSTOM
|
Details
|
Then, firstly the excess alcohol was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the product was distilled at 13-31 mbar and 114-124° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OCC(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 879.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |